2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
2-Amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a 4-chlorophenyl substituent at position 7 and an amino group at position 2. Its IUPAC name is 2-amino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one, and it is also identified by synonyms such as BAS 01922018 and Oprea1_368937 . This compound is utilized in pharmaceutical and chemical research, particularly in studies exploring kinase inhibition, antimicrobial activity, and structure-activity relationships (SAR) .
Properties
IUPAC Name |
2-amino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSQPHEMZCRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 4-chloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the use of a cyclization reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure the formation of the desired quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Condensation/Cyclization
Key mechanisms :
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Condensation : Formation of the quinazolinone core via nucleophilic attack of the amino group on carbonyl compounds, followed by cyclization.
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Appel salt reaction : Involves spirocyclic intermediates during cyclization, yielding iminoquinazoline derivatives under basic conditions .
Other Chemical Reactions
The compound undergoes various transformations under specific conditions, expanding its synthetic utility.
Oxidation and Reduction
| Reaction Type | Conditions | Reagents | Product | Citation |
|---|---|---|---|---|
| Oxidation | Potassium permanganate | - | Quinazolinone derivative | |
| Reduction | Sodium borohydride | - | Dihydroquinazolinone derivative |
Mechanistic insights :
-
Oxidation modifies the dihydroquinazolinone core, altering redox states for potential biological applications.
-
Reduction typically targets carbonyl groups, forming dihydro derivatives with distinct reactivity.
Substitution and Acylation
| Reaction Type | Conditions | Reagents | Product | Citation |
|---|---|---|---|---|
| Substitution | Nucleophilic conditions | Nucleophile (e.g., amine) | Substituted quinazolinone | |
| Acylation | Acetyl chloride, base | - | Acylated derivative |
Applications :
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Substitution introduces functional groups (e.g., fluorine, methoxy) to modulate lipophilicity or hydrogen bonding.
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Acylation enhances stability or bioavailability by masking reactive sites.
Biological Activity Correlation
Studies on similar quinazolinones highlight that structural modifications from these reactions significantly influence biological activity:
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Tyrosinase inhibition : Enhanced by methoxy phenoxy-1,2,3-triazole moieties introduced via substitution .
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Anti-inflammatory and anticancer properties : Linked to interactions with enzymes/receptors, modulated by oxidation/reduction states.
Mechanistic Studies
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is its potential as an anticancer agent. Research indicates that it acts as an inhibitor of Polo-like kinase 1 (Plk1), which is crucial for cell division and is often overexpressed in various cancers.
A study demonstrated that this compound effectively inhibits the Plk1 protein binding domain (PBD), leading to reduced cell proliferation and mitotic progression in cancer cell lines. The structure–activity relationship (SAR) studies highlighted that modifications to the quinazolinone scaffold could enhance its inhibitory potency, making it a promising candidate for further drug development against Plk1-addicted cancers .
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and has demonstrated significant minimum inhibitory concentrations (MIC) suggesting its potential as an antibacterial agent. In particular, derivatives of quinazolinones have been reported to possess activity against Mycobacterium tuberculosis, indicating a possible avenue for treating tuberculosis .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including environmentally friendly approaches using catalysts like cobalt-based nanocomposites. These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic routes .
Case Studies
- Inhibition of Plk1 :
- Antimicrobial Activity :
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.
Pathways Involved: It may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chlorophenyl group in the target compound (electron-withdrawing) reduces π-electron delocalization compared to analogs with methoxy or furan substituents (electron-donating), impacting emission spectra and solvent interactions .
- Derivatives with 4-methoxyphenyl groups (e.g., compound 6l in ) exhibit red-shifted emission maxima due to enhanced ICT (intramolecular charge transfer), whereas chloro substituents show reduced intensity .
Antimicrobial Activity: The thioxo derivative 4e (4-(4-chlorophenyl)-7,7-dimethyl-2-thioxo) demonstrates moderate antibacterial activity (14–22 mm inhibition zones), outperforming simpler quinazolinones but less active than bromophenyl analogs (e.g., 4f: 20–25 mm zones) .
Kinase and MAO Inhibition :
- The target compound’s 4-chlorophenyl group contributes to selective MAO-B inhibition (Ki ~ submicromolar range), whereas piperazinyl analogs (e.g., ) show improved kinase affinity due to increased polarity and hydrogen-bonding capacity .
- The (5E,7S)-oxime derivative () combines fluoro and pyridinyl groups for enhanced GSK3β inhibition, highlighting the role of halogenation in target specificity .
Physicochemical and Pharmacokinetic Properties
Table 2: Solubility and Stability Comparisons
- Chloro vs. Fluoro Substituents : Chlorine’s higher hydrophobicity increases LogP compared to fluorine, reducing aqueous solubility but improving membrane permeability .
- Piperazinyl Groups : Enhance solubility via protonation at physiological pH, making analogs like more suitable for oral administration .
Biological Activity
2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure features an amino group at the 2-position and a chlorophenyl group at the 7-position, which may influence its interaction with biological targets.
- IUPAC Name : 2-amino-7-(4-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone
- Molecular Formula : C₁₄H₁₂ClN₃O
- CAS Number : 299934-41-1
- Molecular Weight : 273.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby disrupting metabolic pathways.
- Receptor Modulation : It could modulate the function of certain receptors involved in cell signaling, leading to altered cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for related quinazolinone derivatives ranged from 1.20 to 1.80 µM, suggesting strong antiproliferative activity .
- Mechanistic Insights : The compound's effectiveness is believed to stem from its ability to inhibit receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition prevents downstream signaling that promotes cancer cell proliferation .
- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazolinone scaffold significantly impact biological activity. For example, introducing electron-withdrawing groups at the para position of the phenyl ring enhances cytotoxicity .
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for additional therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to quantify this activity .
- Anti-inflammatory Effects : Some derivatives within the quinazolinone class have shown promise in reducing inflammation, indicating a broader therapeutic potential .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one | Fluorine substitution | Stronger anticancer activity due to enhanced binding affinity |
| 2-amino-7-(phenyl)-7,8-dihydroquinazolin-5(6H)-one | No halogen substituent | Reduced potency compared to chlorinated derivatives |
| 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one | Methyl group substitution | Altered pharmacokinetics and reduced efficacy |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives of quinazolinones exhibited significant inhibition against cancer cell lines with varying potencies based on structural modifications .
- Animal Models : Preclinical trials using animal models have indicated promising results in tumor reduction when treated with this compound, showcasing its potential for further development into therapeutic agents .
- Mechanistic Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins, revealing critical binding interactions that could be exploited for drug design .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one and ensuring purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions, such as the cyclization of substituted pyrimidine precursors under acidic or basic conditions. Purity validation requires HPLC (≥95% purity) and characterization via -/-NMR spectroscopy and high-resolution mass spectrometry (HRMS). For intermediates, TLC monitoring with UV detection is advised. Storage should be in inert, airtight containers at 4°C to prevent degradation .
Q. How can researchers determine the crystal structure of this compound and validate its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks. Cross-validate with DFT-based computational models (e.g., Gaussian) to confirm electronic and steric stability .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy. Avoid ignition sources and incompatible solvents (e.g., strong oxidizers). Stability testing under UV light, humidity, and temperature variations (via TGA/DSC) is recommended. Store in desiccated, cool environments with silica gel .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s inhibitory activity against monoamine oxidase (MAO) isoforms?
- Methodological Answer : Use recombinant human MAO-A/MAO-B enzymes in fluorometric or spectrophotometric assays (e.g., kynuramine oxidation). Calculate values via Lineweaver-Burk plots and confirm selectivity using isoform-specific inhibitors (clorgyline for MAO-A, selegiline for MAO-B). Validate cellular activity in SH-SY5Y neuroblastoma models with HPLC-based quantification of serotonin/dopamine metabolites .
Q. What strategies are effective for investigating kinase inhibition (e.g., GSK3β) by this compound?
- Methodological Answer : Employ radiometric kinase assays (e.g., -ATP incorporation) or fluorescence-based ADP-Glo™ kits. Perform dose-response curves (0.1–10 µM) and compare to reference inhibitors (e.g., SB216763 for GSK3β). Use molecular docking (AutoDock Vina) to predict binding modes in the ATP-binding pocket, followed by MD simulations (AMBER) to assess stability .
Q. How can cellular efficacy and toxicity be assessed for neurodegenerative disorder applications?
- Methodological Answer : Conduct MTT assays on primary neurons and glioblastoma cells (U87MG) to determine IC. Measure mitochondrial membrane potential (JC-1 staining) and ROS production (DCFDA). For target engagement, use Western blotting for phosphorylated tau (Ser396) or β-catenin in GSK3β pathways .
Q. How should researchers address contradictions in activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. radiometric MAO assays) or cellular permeability. Perform orthogonal assays (e.g., SPR for binding affinity) and check compound integrity post-incubation via LC-MS. Adjust buffer conditions (pH, co-solvents) to mimic physiological environments .
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
